molecular formula C14H19N3O3S B2612195 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide CAS No. 1235325-86-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide

Cat. No.: B2612195
CAS No.: 1235325-86-6
M. Wt: 309.38
InChI Key: BJKIEDQXVQZDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the sulfonamide group would likely have significant effects on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrazole ring and the sulfonamide group could potentially participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

A study elaborated on the synthesis of novel sulfonamide derivatives, including those bearing 1,3,4-oxadiazole moieties, and evaluated their anti-HIV and antifungal activities. This research highlights the chemical versatility and potential biomedical applications of such sulfonamide compounds in treating infectious diseases (Zareef et al., 2007).

Photodynamic Therapy Application

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups. These compounds demonstrated high singlet oxygen quantum yields, indicating their potential as effective photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Properties

The anticancer properties of sulfonamide derivatives have been investigated, revealing the potential of these compounds in cancer treatment. For example, a specific sulfonamide compound showed promising results in molecular docking studies as an anti-breast cancer agent (Putri et al., 2021).

COX-2 Inhibition for Anti-inflammatory Applications

Research on sulfonamide pharmacophores has identified compounds with potential COX-2 inhibitory activity, suggesting their utility in developing new anti-inflammatory drugs (Hassan, 2014).

Molecular Structure and Interaction Studies

Studies on the molecular structure and interaction energies of sulfonamide compounds, such as those investigating N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, provide insights into their chemical properties and potential applications in designing more effective molecules for various therapeutic and industrial applications (Karakaya et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to understand its properties, potential uses, and mechanisms of action. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended for use as a drug .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-9-12(2)17(16-11)8-7-15-21(18,19)14-6-4-5-13(10-14)20-3/h4-6,9-10,15H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKIEDQXVQZDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.